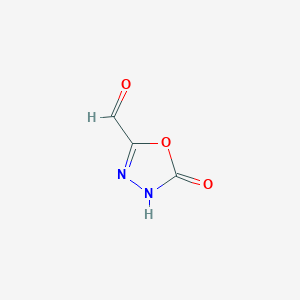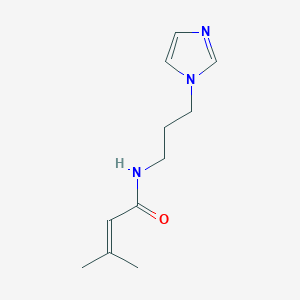
n-(3-(1h-Imidazol-1-yl)propyl)-3-methylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1H-Imidazol-1-yl)propyl)-3-methylbut-2-enamide is a compound that features an imidazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in various fields, including pharmacology, chemistry, and biology . This compound is of particular interest due to its potential biological activities and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Imidazol-1-yl)propyl)-3-methylbut-2-enamide typically involves the condensation of 3-(1H-imidazol-1-yl)propan-1-amine with appropriate aldehydes or ketones . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium methoxide . The reaction mixture is usually stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-Imidazol-1-yl)propyl)-3-methylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted imidazole compounds .
Scientific Research Applications
N-(3-(1H-Imidazol-1-yl)propyl)-3-methylbut-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-(1H-Imidazol-1-yl)propyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound can interact with DNA and proteins, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Imidazol-1-yl)propan-1-amine: A precursor in the synthesis of N-(3-(1H-Imidazol-1-yl)propyl)-3-methylbut-2-enamide.
4-Hydroxybenzaldehyde Imidazole Derivatives: Compounds with similar imidazole rings but different functional groups.
3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters: Known for their antifungal activities.
Uniqueness
This compound is unique due to its specific structure, which combines an imidazole ring with a but-2-enamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-methylbut-2-enamide |
InChI |
InChI=1S/C11H17N3O/c1-10(2)8-11(15)13-4-3-6-14-7-5-12-9-14/h5,7-9H,3-4,6H2,1-2H3,(H,13,15) |
InChI Key |
VXFQVZUVQPKXBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NCCCN1C=CN=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Benzo[d]oxazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14896504.png)
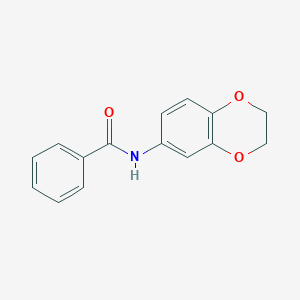
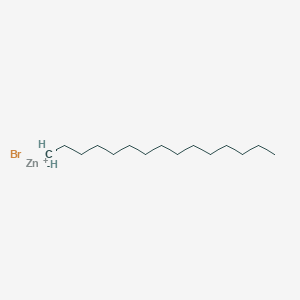
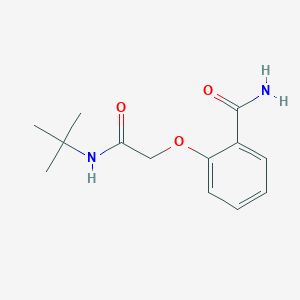
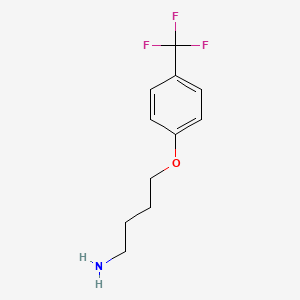
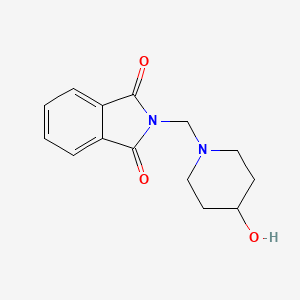
![N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14896545.png)

![6,7,8,9,9a,10,11,12,13,14-decahydro-5H-benzimidazo[2,1-e]acridine](/img/structure/B14896551.png)
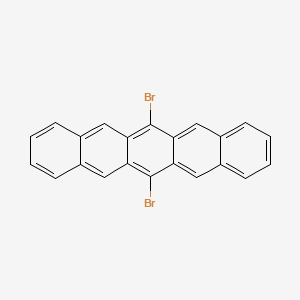
![tert-Butyl 3-chloro-5H-pyrrolo[2,3-c]pyridazine-7(6H)-carboxylate](/img/structure/B14896576.png)

